4-Hydroxy Propofol Sulfate Sodium Salt is a sodium salt derivative of 4-hydroxypropofol, which is a metabolite of the widely used intravenous anesthetic, propofol. Propofol itself is known for its rapid onset and short duration of action, making it a preferred choice for sedation and anesthesia in various medical settings. The compound has gained attention for its potential applications in pharmacology and toxicology, particularly in understanding the metabolic pathways of propofol and its effects on the body.
This compound falls under the category of sulfate salts and is classified as a chemical derivative of propofol. Its molecular formula is , with a molecular weight of 296.32 g/mol. The compound's structure includes a sulfate group, which contributes to its solubility and reactivity in biological systems .
The synthesis of 4-Hydroxy Propofol Sulfate Sodium Salt typically involves the following steps:
These reactions require careful control of conditions such as temperature and pH to ensure high yield and purity of the final product .
The synthesis typically employs techniques such as liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure of the synthesized compound.
The molecular structure of 4-Hydroxy Propofol Sulfate Sodium Salt can be represented as follows:
4-Hydroxy Propofol Sulfate Sodium Salt can participate in various chemical reactions, including:
The stability and reactivity of this compound are influenced by factors such as pH, temperature, and the presence of other reactive species in solution .
The mechanism by which 4-Hydroxy Propofol Sulfate Sodium Salt exerts its effects is closely related to that of propofol. It acts primarily as a GABA receptor agonist, enhancing inhibitory neurotransmission in the central nervous system:
Pharmacokinetic studies indicate that metabolites like 4-hydroxypropofol have approximately one-third the hypnotic activity compared to propofol itself, suggesting that while they may contribute to sedation, they are not as potent as their parent compound .
4-Hydroxy Propofol Sulfate Sodium Salt has several applications in scientific research:
For Propofol 4-Hydroxy Sulfate, these effects produce a compound with drastically altered solvent interaction profiles. While propofol partitions preferentially into lipid phases, the sulfate derivative demonstrates:
Table 2: Solubility Profile Comparison of Propofol and Its Sulfate Derivative
Solvent System | Propofol Solubility | 4-Hydroxy Propofol Sulfate Sodium Salt Solubility |
---|---|---|
Water | Insoluble (0.150 mg/L) | Highly soluble |
Soybean oil | Freely soluble | Negligible solubility |
Methanol | Soluble | Slightly soluble |
DMSO | Soluble | Slightly soluble |
Biological fluids | Partitioned into lipids | Distributed in aqueous phase |
The solubility transformation carries significant pharmaceutical implications. First, it enables formulation approaches impossible for propofol, including true aqueous solutions that eliminate lipid emulsion-associated risks. Second, the ionic character influences protein binding behavior—while propofol exhibits >98% plasma protein binding, the sulfate derivative's charged state likely reduces this interaction, potentially altering distribution kinetics [4] [6]. Third, sulfate conjugation prevents passage through lipid membranes, likely restricting central nervous system access unless cleaved by sulfatases at the blood-brain barrier [3] [6].
The sodium salt configuration of Propofol 4-Hydroxy Sulfate provides critical advantages for pharmaceutical development beyond solubility enhancement. Sodium salt formation converts acidic compounds into stable, crystalline solids suitable for standardized manufacturing, a principle applied to numerous therapeutic agents including penicillin G and valproic acid. This approach addresses multiple challenges inherent to active pharmaceutical ingredients with ionizable groups [6] [9].
The pharmacological benefits of sodium salt formation specifically include:
For Propofol 4-Hydroxy Sulfate Sodium Salt, the sodium counterion enables ionic interactions with delivery-enhancing excipients. Research demonstrates successful complexation with hydroxypropyl-β-cyclodextrin (HPβCD), forming stable inclusion complexes that maintain anesthetic activity while eliminating lipid excipients. Molecular docking simulations reveal distinct binding modes:
Table 3: Cyclodextrin Complexation Properties of Propofol Derivatives
Complex Parameter | Propofol/HPβCD | 4-Hydroxy Propofol Sulfate Sodium Salt/HPβCD |
---|---|---|
Binding Energy (kcal/mol) | -6.2 | -5.3 |
Primary Interaction Forces | Hydrophobic | Ionic and H-bonding |
Complex Stoichiometry | 1:1 | 1:1–1:2 |
Thermal Transition Shifts | Significant Tg change | Differentiated Tg observed |
Cytotoxicity Profile | Comparable to emulsion | Non-cytotoxic in BBB models |
The sodium salt formulation also facilitates novel delivery routes. Transdermal iontophoresis studies demonstrate enhanced transport of propofol phosphate salts when combined with chemical permeation enhancers like sodium dodecyl sulfate. The ionic character enables electromigration under applied current, achieving therapeutically relevant flux rates of 23.5 μg/cm²/h—unattainable with non-ionized propofol [3]. This suggests potential for non-invasive administration of properly designed propofol salts.
Furthermore, the sodium salt configuration supports analytical standardization. The compound's consistent ionic character enables precise quantification via high-performance liquid chromatography (HPLC) with charged aerosol detection, critical for pharmacokinetic studies. Metabolic research reveals that sulfate derivatives serve as reference standards for identifying phase II metabolites in biological matrices, clarifying propofol's disposition pathways [6] [10]. This analytical utility accelerates development of derivative-based formulations by enabling precise tracking of absorption and distribution profiles.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4